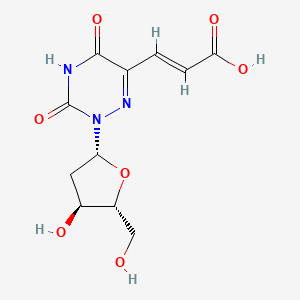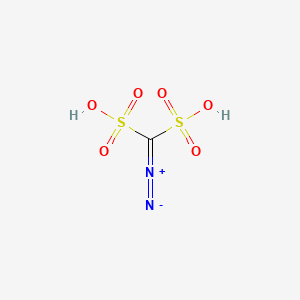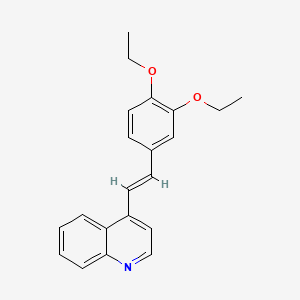
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring. This particular compound features a vinyl group attached to the quinoline core, which is further substituted with a 3,4-diethoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic organic chemistry and medicinal research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. This method provides good yields of quinoline derivatives.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated quinoline derivative reacts with a vinyl-substituted aryl compound in the presence of a palladium catalyst.
Substitution with the 3,4-Diethoxyphenyl Group: The final step involves the substitution of the vinyl group with the 3,4-diethoxyphenyl group, which can be achieved through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and energy consumption .
化学反応の分析
Types of Reactions
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure and broad applications in medicinal chemistry.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the 3,4-diethoxyphenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
特性
CAS番号 |
2859-51-0 |
|---|---|
分子式 |
C21H21NO2 |
分子量 |
319.4 g/mol |
IUPAC名 |
4-[(E)-2-(3,4-diethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C21H21NO2/c1-3-23-20-12-10-16(15-21(20)24-4-2)9-11-17-13-14-22-19-8-6-5-7-18(17)19/h5-15H,3-4H2,1-2H3/b11-9+ |
InChIキー |
ZWRCEPPNYROZCA-PKNBQFBNSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



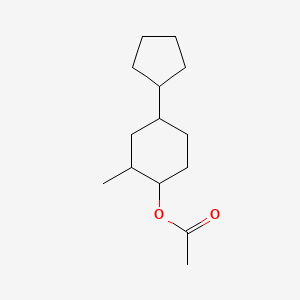
![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)
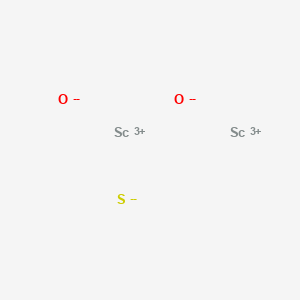
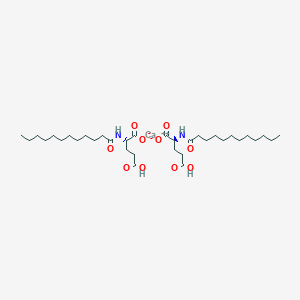
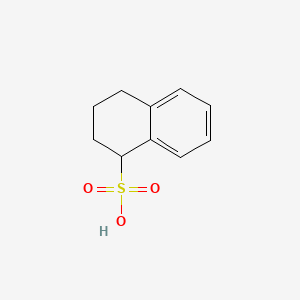
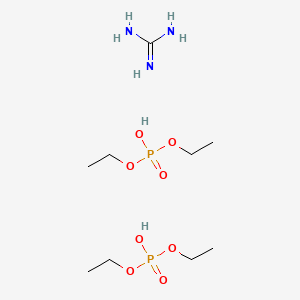



![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
